molecular formula C23H19NO5 B1647771 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid CAS No. 97485-13-7

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Cat. No.: B1647771
CAS No.: 97485-13-7
M. Wt: 389.4 g/mol
InChI Key: UMTSYXVWHRVSQY-FQEVSTJZSA-N
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Description

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is an organic compound known for its complex molecular structure and diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable subject of study in organic synthesis and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid typically involves multiple steps of organic reactions. One common method starts with the acylation of 4-hydroxybenzoic acid with benzoyl chloride to form 4-(benzoyloxy)benzoic acid. This compound is then subjected to aminolysis with benzamide and a suitable coupling reagent to yield this compound. Reaction conditions may include specific temperatures, solvents such as dichloromethane or toluene, and catalysts like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, large-scale production of this compound can be achieved through automated batch reactors that allow precise control over reaction conditions and purification processes. Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid undergoes various chemical reactions, including:

  • Oxidation: Where the compound can be oxidized to form different oxo-derivatives.

  • Reduction: Involving the reduction of specific functional groups, such as the benzoyloxy group.

  • Substitution: Reactions where one substituent is replaced with another, particularly in the aromatic ring or the amido group.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution agents: Including halogens, acids, or bases for specific electrophilic or nucleophilic substitution reactions.

Major Products Formed

Depending on the reaction, major products can include various modified aromatic compounds, substituted amides, or different benzoic acid derivatives.

Scientific Research Applications

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is widely used in scientific research for:

  • Chemical Synthesis: As an intermediate in the synthesis of complex organic molecules.

  • Biological Research: Studying its effects on biological systems and potential pharmacological activities.

  • Medicinal Chemistry: Investigating its role in the development of new pharmaceuticals due to its potential therapeutic properties.

  • Industrial Applications: Used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. For instance, in biological systems, it can interact with enzymes or receptors, modulating their activity and leading to downstream physiological effects. Its amido and benzoyloxy groups play crucial roles in these interactions, often involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • 4-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

  • 3-Benzamido-2-(4-(benzoyloxy)phenyl)propanoic acid: 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid stands out due to its specific substitution pattern and resulting unique properties. This compound's distinct structural configuration allows for different reactivity and interactions, making it particularly valuable for specific applications in research and industry.

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Properties

IUPAC Name

2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-21(17-7-3-1-4-8-17)24-20(22(26)27)15-16-11-13-19(14-12-16)29-23(28)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTSYXVWHRVSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318991
Record name N,O-Dibenzoyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97485-13-7
Record name N,O-Dibenzoyltyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97485-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,O-Dibenzoyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,O-Dibenzoyltyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tyrosine (5.0 g) was dissolved in 30 ml of 2N sodium hydroxide at 0° C. To this solution, 7 ml of benzoyl chloride was added portion-wise. The pH of the solution was constantly monitored and kept at approximately 10. After approximately 4 hours with constant pH the solution was acidified to pH 3.0 with concentrated hydrochloric acid, yielding a precipitate which was left at 0° C. for 2 hours. The precipitate was filtered, boiled over carbon tetrachloride and recrystallized from ethanol-water (1:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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